molecular formula C16H27N5 B15048863 N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B15048863
M. Wt: 289.42 g/mol
InChI Key: YLEDEDJJANSHOZ-UHFFFAOYSA-N
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Description

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes butan-2-yl and 2-methylpropyl groups attached to the pyrazole rings

Properties

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C16H27N5/c1-6-13(4)21-15(7-8-18-21)9-17-16-11-20(10-12(2)3)19-14(16)5/h7-8,11-13,17H,6,9-10H2,1-5H3

InChI Key

YLEDEDJJANSHOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNC2=CN(N=C2C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves multi-step reactions. One common method includes the condensation of 3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine with 1-(butan-2-yl)-1H-pyrazol-5-carbaldehyde under solvent-free conditions. This reaction is followed by a reduction step to yield the desired compound . The reaction conditions often involve moderate temperatures and the use of reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole ketones, while reduction could produce pyrazole alcohols.

Scientific Research Applications

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(butan-2-yl)-3-methyl-1H-pyrazol-5-amine
  • 3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
  • 1-(butan-2-yl)-1H-pyrazol-5-carbaldehyde

Uniqueness

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and the specific arrangement of substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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